molecular formula C10H6N2O B8756239 5-Isocyanatoisoquinoline

5-Isocyanatoisoquinoline

Cat. No.: B8756239
M. Wt: 170.17 g/mol
InChI Key: JTBAQPOKEMZAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isocyanatoisoquinoline is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

5-isocyanatoisoquinoline

InChI

InChI=1S/C10H6N2O/c13-7-12-10-3-1-2-8-6-11-5-4-9(8)10/h1-6H

InChI Key

JTBAQPOKEMZAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N=C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosgene (20 ml, 20% in toluene from Fluka) in CH2Cl2 (300 mL) at 0° C. was treated with DMAP (10 g) in CH2Cl2 (100 mL) slowly. After complete addition, the mixture was treated with 5-aminoisoquinoline (5 g) in CH2Cl2 (100 mL) dropwise. The mixture was allowed to warm to room temperature and then stirred overnight. The solvent was removed under reduced pressure. The solid residue was extracted with diethyl ether (400 mL). The diethyl ether was filtered to provide the title compound in diethyl ether as a pale yellow solution. The diethyl ether solution was used in subsequent reactions without further purification.
Quantity
20 mL
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300 mL
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10 g
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100 mL
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solvent
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5 g
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reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of phosgene (20% in toluene, 5.8 ml, 11 mmol) was added to 50 ml methylene chloride and cooled to 0° C. 4-Dimethylaminopyridine (2.86 g, 23.4 mmol) in 30 ml methylene chloride was added dropwise. A thick white suspension formed. A solution of 5-aminoisoquinoline (1.44 g, 10 mmol) in 30 ml methylene chloride was then added dropwise to this suspension. The reaction was allowed to warm to ambient temperature and stirred overnight. At the end of this time, a solution formed, and the solvent was removed under reduced pressure. The residue was triturated with 50 ml diethyl ether to give an approximately 0.1 M solution of 5-isocyanato-isoquinoline. 32 ml of this solution was added to Example 35E (0.70 g, 3.2 mmol), and the reaction stirred overnight. The precipitate that formed was collected by filtration to give 0.43 g of Example 35F. 1H NMR (300 MHz, DMSO-d6) δ ppm 9.28 (s, 1H), 8.65 (s, 1 H), 8.54 (d, J=6.10 Hz, 1H), 8.31-8.37 (m, 1H), 7.90 (d, J=6.10 Hz, 1H), 7.76 (d, J=8.14 Hz, 1H), 7.55-7.66 (m, 2H), 7.24-7.29 (m, 1H), 7.13-7.22 (m, 2H), 5.03 (m, 1H) 4.38 (m, 1H) 4.27 (m, 3.22 Hz, 1H) 2.14-2.26 (m, 1H) 2.08 (m, 1H). MS (ESI) m/e 388 (M+H)+.
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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1.44 g
Type
reactant
Reaction Step Two
Quantity
30 mL
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solvent
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2.86 g
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catalyst
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30 mL
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